molecular formula C17H19ClO3 B4934691 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene

1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene

Cat. No. B4934691
M. Wt: 306.8 g/mol
InChI Key: ORQFXWLTPBQEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that is widely used in scientific research. It is also known as ICI 118,551 and is a selective β2-adrenergic receptor antagonist. This compound is used to study the physiological and biochemical effects of β2-adrenergic receptor signaling in various tissues and organs.

Mechanism of Action

1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene acts as a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of β2-adrenergic receptor agonists, such as epinephrine and norepinephrine. This results in a decrease in the activation of the β2-adrenergic receptor signaling pathway and a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene are related to its mechanism of action as a β2-adrenergic receptor antagonist. This compound has been shown to inhibit the bronchodilatory effects of β2-adrenergic receptor agonists in the lungs. It also inhibits the vasodilatory effects of β2-adrenergic receptor agonists in the blood vessels. In addition, this compound has been shown to inhibit the lipolytic effects of β2-adrenergic receptor agonists in adipose tissue.

Advantages and Limitations for Lab Experiments

The advantages of using 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its high selectivity for the β2-adrenergic receptor and its ability to block the effects of β2-adrenergic receptor agonists. This allows researchers to study the specific effects of β2-adrenergic receptor signaling in various tissues and organs. However, the limitations of using this compound include its potential for off-target effects and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for the use of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene in scientific research. One direction is to investigate the effects of this compound on β2-adrenergic receptor signaling in different cell types and tissues. Another direction is to study the effects of this compound on β2-adrenergic receptor signaling in disease states, such as asthma and chronic obstructive pulmonary disease. Additionally, future research could focus on developing new compounds based on the structure of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene with improved selectivity and potency for the β2-adrenergic receptor.

Synthesis Methods

The synthesis method of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves several steps. The first step involves the reaction of 3-ethoxyphenol with epichlorohydrin to form 3-(3-ethoxyphenoxy)propylene oxide. The second step involves the reaction of 3-(3-ethoxyphenoxy)propylene oxide with 1-chloro-2-hydroxybenzene in the presence of a base to form 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene.

Scientific Research Applications

1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It is used to investigate the role of β2-adrenergic receptors in various tissues and organs, including the heart, lungs, and skeletal muscle. This compound is also used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and lipolysis.

properties

IUPAC Name

1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQFXWLTPBQEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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